

Discovery and history of N-(4-Amino-2-chlorophenyl)phthalimide

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Compound of Interest

Compound Name: N-(4-Amino-2-chlorophenyl)phthalimide

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An In-Depth Technical Guide to **N-(4-Amino-2-chlorophenyl)phthalimide**: Synthesis, History, and Anticonvulsant Context

Abstract

N-(4-Amino-2-chlorophenyl)phthalimide (CAS No: 19348-53-9) is a specialized chemical compound belonging to the N-substituted phthalimide family.[1] While not a widely commercialized drug itself, its molecular architecture places it at the intersection of synthetic chemistry and medicinal research, particularly in the exploration of novel anticonvulsant agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the scientific rationale for its existence, framed within the historical context of phthalimide-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships of small-molecule central nervous system (CNS) agents.

Introduction: The Phthalimide Scaffold in Medicinal Chemistry

Phthalimides, characterized by an isoindole-1,3-dione core, are a cornerstone in synthetic organic chemistry. Initially rising to prominence in the Gabriel synthesis for preparing primary amines, the phthalimide group has since been identified as a privileged scaffold in medicinal chemistry.[2] The rigid, planar structure and lipophilic nature of the phthalimide ring system,

combined with its capacity for hydrogen bonding via the carbonyl groups, make it an attractive framework for designing molecules that interact with biological targets.

Phthalimide derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and anticancer effects.[3] A significant area of investigation has been their application as anticonvulsant agents, driven by the need for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[4]

Discovery and Historical Context: A Derivative of Rational Drug Design

The "discovery" of **N-(4-Amino-2-chlorophenyl)phthalimide** is not a singular, documented event but rather the logical outcome of systematic structure-activity relationship (SAR) studies on N-phenylphthalimides as potential anticonvulsants. Research in the 1990s, notably by Vamecq et al., explored how substitutions on both the N-phenyl ring and the phthalimide moiety influenced anticonvulsant activity.[5][6]

Their work established a pharmacophore model where the N-phenylphthalimide structure acts as a rigid analog of other known anticonvulsants.[4] A key finding was that introducing a 4-amino group to the phthalimide ring significantly enhanced potency against maximal electroshock seizures (MES), a primary screening model for drugs effective against generalized tonic-clonic seizures.[6][7]

The synthesis of **N-(4-Amino-2-chlorophenyl)phthalimide** can be seen as a targeted modification within this established framework. The design incorporates two key features:

- The 4-Amino Group on the Phthalimide Ring: This group was identified as a critical determinant for potent anti-MES activity.[6]
- The 2-Chloro Substituent on the N-phenyl Ring: Halogenation and the placement of small lipophilic groups on the N-phenyl ring were systematically investigated to modulate factors like metabolic stability, lipophilicity, and receptor interaction.[5]

Therefore, the history of this specific molecule is intrinsically linked to the broader scientific effort to optimize the anticonvulsant properties of the 4-amino-N-phenylphthalimide scaffold. It

represents one of many analogs created to probe the electronic and steric requirements for biological activity.

Physicochemical and Spectroscopic Characterization

N-(4-Amino-2-chlorophenyl)phthalimide is a slightly yellow solid with poor solubility in water but is soluble in organic solvents like DMSO.[8] Its identity is confirmed by its unique CAS number, 19348-53-9, and molecular formula, C₁₄H₉ClN₂O₂. [1][9]

Core Properties

Property	Value	Source
CAS Number	19348-53-9	[1]
Molecular Formula	C ₁₄ H ₉ ClN ₂ O ₂	[9]
Molecular Weight	272.69 g/mol	[1]
IUPAC Name	2-(4-amino-2-chlorophenyl)isoindole-1,3-dione	[9]
Appearance	Slightly yellow solid	[8]
Purity	≥95% (Commercially available)	[1]

Predicted Spectral Data

While experimentally obtained spectra for this specific compound are not widely published, spectral data can be reliably predicted based on its structure and data from analogous compounds.[10] These predictions are invaluable for researchers in confirming the successful synthesis and purity of the molecule.

Technique	Predicted Data
^1H NMR (500 MHz, DMSO- d_6)	δ ~7.8-8.0 (m, 4H, Phthalimide Ar-H), δ ~7.5 (d, 1H, Phenyl Ar-H), δ ~6.8 (d, 1H, Phenyl Ar-H), δ ~6.6 (dd, 1H, Phenyl Ar-H), δ ~6.0 (s, br, 2H, -NH $_2$)
^{13}C NMR (125 MHz, DMSO- d_6)	δ ~167.0 (C=O), δ ~150.0 (C-NH $_2$), δ ~135.0 (quaternary C), δ ~132.0 (quaternary C), δ ~130.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~124.0 (Ar-CH), δ ~115.0 (Ar-CH), δ ~114.0 (Ar-CH)
FT-IR (KBr, cm^{-1})	~3450-3350 (N-H stretch, asym & sym), ~3100-3000 (Ar C-H stretch), ~1770 & ~1710 (C=O stretch, imide, asym & sym), ~1620 (N-H bend), ~1500 (Ar C=C stretch), ~750 (C-Cl stretch)
Mass Spec. (ESI+)	m/z 273.04 $[\text{M}+\text{H}]^+$, 295.02 $[\text{M}+\text{Na}]^+$

Disclaimer: The spectral data presented are predicted values based on established chemical principles and analysis of structurally similar compounds. Actual experimental values may vary slightly.

Synthesis and Mechanism

The synthesis of **N-(4-Amino-2-chlorophenyl)phthalimide** follows a classical and robust chemical transformation: the condensation of a primary amine with an acid anhydride to form an imide.[\[11\]](#)

Synthesis Pathway

The reaction involves the condensation of 4-aminophthalic anhydride with 2-chloro-4-aminophenylamine. However, a more common and direct route utilizes phthalic anhydride and the appropriately substituted aniline, in this case, 4-Amino-2-chlorophenylamine. The overall transformation is a dehydration or condensation reaction.

Phthalic Anhydride

+

4-Amino-2-chlorophenylamine



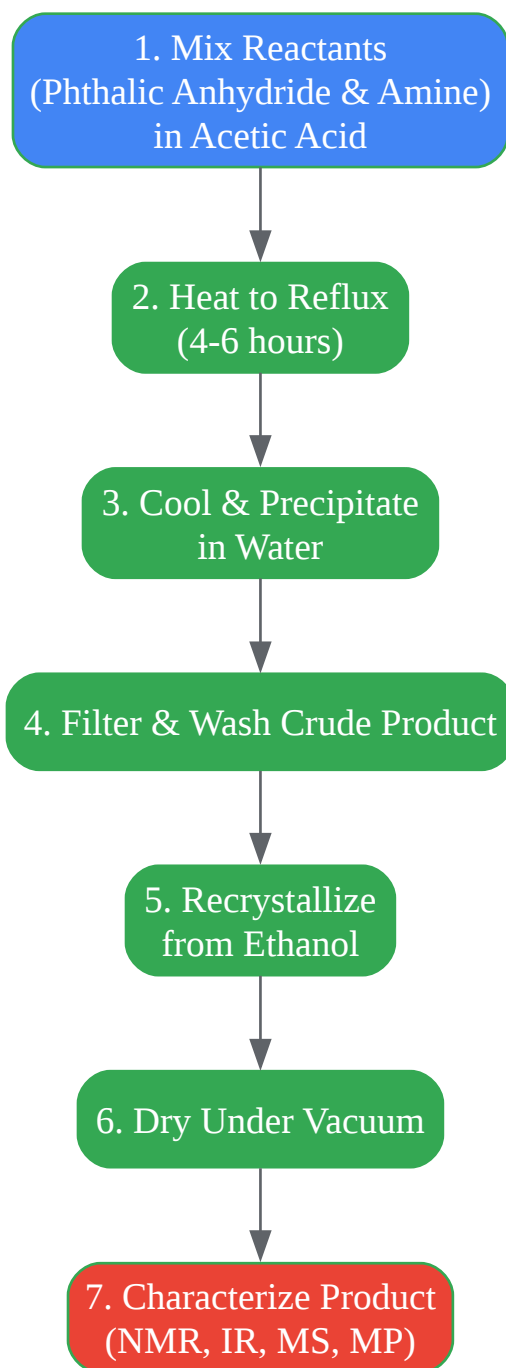
(Heat, Acetic Acid)
- H₂O



Product

N-(4-Amino-2-chlorophenyl)phthalimide





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